2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Overview
Description
The compound of interest, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, is a derivative of the pyrazolopyrimidine family, which has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. Pyrazolopyrimidines are known for their diverse pharmacological properties, including antitumor, antiinflammatory, and neuroprotective effects .
Synthesis Analysis
The synthesis of pyrazolopyrimidine analogs often involves palladium-catalyzed C-C coupling reactions, as demonstrated in the preparation of antitumor agents related to 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol . Another approach includes cyclocondensation reactions, which are used to create novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, indicating the versatility of methods available for synthesizing this class of compounds .
Molecular Structure Analysis
The molecular structure of a closely related compound, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, has been elucidated using X-ray crystallography. This compound crystallizes in a specific space group with distinct unit cell parameters and features hydrogen-bonded rings and π-π stacking dimers, which contribute to its supramolecular structure . These structural characteristics are crucial for understanding the interactions and stability of the compound.
Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions, including interactions with phenols to form stable complexes through intermolecular hydrogen bonds . Additionally, the reactivity of the pyrazolopyrimidine core allows for the introduction of various substituents, leading to a wide range of derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. For instance, the stability of complexes formed with phenols suggests high thermal stability . The lack of significant correlation between physicochemical characteristics and biological activity in some derivatives indicates that subtle structural differences can have a profound impact on their properties . Moreover, quantum chemical calculations, including HOMO-LUMO energy gaps and dipole moments, provide insights into the electronic properties of these compounds .
Scientific Research Applications
Crystallographic Analysis
The structure of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied through X-ray crystallography. This analysis revealed details about its supramolecular structure, including hydrogen bonding and π–π stacking interactions. Such insights are crucial for understanding the compound's chemical properties and potential applications in material science or drug design (Borbulevych, 2010).
Synthesis Techniques
Researchers have developed various methods for synthesizing pyrazolo[1,5-a]pyrimidin-7-ol derivatives. These include distinct routes for preparing specific regioisomers of the compound, offering a range of possibilities for experimentalists in chemical synthesis (Gavrin et al., 2007).
Potential as a TSPO Ligand
Novel pyrazolo[1,5-a]pyrimidines, closely related to 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. These compounds exhibited subnanomolar affinity for TSPO, suggesting potential application in neuroinflammation imaging using PET techniques (Damont et al., 2015).
Antimicrobial Activity
Recent studies have synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity. These compounds were tested for inhibitory effects on RNA polymerase, a crucial step in understanding their potential as antimicrobial agents. Such research contributes to the development of new drugs targeting resistant bacterial strains (Abdallah & Elgemeie, 2022).
Anticancer Potential
Pyrazolo[1,5-a]pyrimidine derivatives, including 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, have shown significant potential in anticancer research. These compounds have been studied for their enzymatic inhibitory activity and their role in the design of new drugs with anticancer properties (Arias-Gómez et al., 2021).
Anti-Inflammatory Properties
Research into the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives has been conducted. These studies provide insights into the in vivo and in vitro effects of these compounds and their potential as nonsteroidal anti-inflammatory drugs (Bruni et al., 1993).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-4-8(12)11-7(9-5)3-6(2)10-11/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQMDCIHBYTQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90913256 | |
Record name | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90913256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol | |
CAS RN |
98488-10-9, 27166-46-7 | |
Record name | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90913256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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